5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile
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Overview
Description
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of chlorophenyl and dichlorophenyl groups in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, where a thiol group is introduced to the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: May be used in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group may form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]pyridine
- 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]benzene
- 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]thiophene
Uniqueness
- Structural Features : The combination of nicotinonitrile core with chlorophenyl and dichlorophenyl groups is unique.
- Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
- Applications : Its potential applications in various fields make it a versatile compound.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)13-8-12(9-22)18(23-10-13)24-17-15(20)2-1-3-16(17)21/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWFNGQQAFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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